

Fuziline (CAS Number 80665-72-1): A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuziline, a diterpenoid alkaloid with the CAS number 80665-72-1, is a compound of growing interest in the scientific community, particularly for its potential therapeutic applications. Isolated from plants of the Aconitum genus, **Fuziline** has demonstrated a range of biological activities, most notably cardioprotective, anti-inflammatory, and thermogenic effects. This technical guide provides a comprehensive overview of the current knowledge on **Fuziline**, including its chemical properties, biological activities, and mechanisms of action. Quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, this guide includes visualizations of the signaling pathways modulated by **Fuziline**, created using the DOT language for Graphviz, to facilitate a deeper understanding of its molecular interactions.

Chemical and Physical Properties

Fuziline is a complex diterpenoid alkaloid. Its fundamental chemical and physical properties are summarized in the table below.[1][2]



Property	Value	Source
CAS Number	80665-72-1	[1][2]
Molecular Formula	C24H39NO7	[1][2]
Molecular Weight	453.58 g/mol	[1][2]
IUPAC Name	$(1\alpha,6\alpha,14\alpha,15\alpha)$ -20-ethyl- 1,6,16-trimethoxy-4- (methoxymethyl)aconitane- 8,13,14-triol	[2]
Appearance	Solid powder	[1]
Purity	≥98% (HPLC)	[3]
Synonyms	15α-Hydroxyneoline, Senbusine C	[1]

Biological Activities and Therapeutic Potential

Fuziline has been investigated for several biological activities, suggesting its potential as a lead compound for drug development.

Cardioprotective Effects

Fuziline exhibits significant cardioprotective properties. It has been shown to reduce cell death in neonatal rat cardiomyocytes at concentrations ranging from 0.1 to 10 μ M.[1] In vivo studies have demonstrated its ability to reduce myocardial necrosis and fibrosis.[1] The cardioprotective mechanism is attributed to its antioxidant properties and its ability to inhibit pyroptosis, a form of programmed cell death.[4][5] Specifically, **Fuziline** has been found to lower the levels of pyroptosis markers such as GSDMD and IL-1 β .[4][5]

Anti-inflammatory Effects

Fuziline demonstrates anti-inflammatory activity by modulating key inflammatory pathways. It has been shown to inhibit the infiltration of immune cells and the production of pro-inflammatory cytokines.[6] This is achieved, in part, by inhibiting the activation of the NF-κB



signaling pathway.[6] While specific IC50 values for **Fuziline**'s anti-inflammatory activity are not widely reported, its effectiveness has been demonstrated in various in vivo and in vitro models.

Thermogenic and Metabolic Effects

Fuziline has been identified as a key thermogenic compound, contributing to heat generation. [7] It acts as a non-selective agonist of β-adrenergic receptors, which in turn activates the downstream cAMP-PKA signaling pathway.[7] This activation leads to an increase in liver glycogenolysis and triglyceride hydrolysis, enhancing mitochondrial energy metabolism and promoting thermogenesis.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for **Fuziline**.

Table 3.1: Pharmacokinetic Parameters in Rats

Parameter	Value	Dosing	Source
Absolute Bioavailability	21.1 ± 7.0%	4 mg/kg (oral)	[8]
Clearance Rate	1745.6 ± 818.1 mL/kg/h	4 mg/kg (oral)	[8]
Half-life (t½)	~6.3 ± 2.6 h	4 mg/kg (oral)	[8]

Table 3.2: In Vitro Efficacy



Assay	Cell Type	Effective Concentration	Effect	Source
Cardioprotection	Primary neonatal rat cardiomyocytes	0.1 - 10 μΜ	Reduced sodium pentobarbital- induced cell death	[1]
Cardioprotection	H9c2 rat cardiomyocytes	Not specified	Reduced isoproterenol- induced ROS production and apoptosis	[1]

Table 3.3: Toxicology

Parameter	Value	Source
GHS Classification	Acute Toxicity 2 (Fatal if swallowed or if inhaled)	[2]
LD50	Not explicitly reported in reviewed literature.	

Experimental Protocols

This section provides an overview of methodologies used in key experiments involving **Fuziline**.

Quantification of Fuziline in Rat Plasma by HILIC-MS

This method allows for the sensitive and specific quantification of **Fuziline** in biological matrices.[8]

- Sample Preparation: Liquid-liquid extraction of rat plasma with ethyl acetate.
- Internal Standard: Guanfu base A.



- Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) using a Chrom Matrix HP amide column (5µm, 10cm×3.0mm I.D.).
- Elution: Isocratic elution at a flow rate of 0.2 mL/min.
- Detection: Electrospray positive ionization mass spectrometry (ESI-MS) in the selected ion monitoring (SIM) mode.
- Linear Range: 1 to 1000 ng/mL (R²=0.999).
- LLOQ: 1 ng/mL.
- LOD: 0.5 ng/mL.

Dobutamine-Induced Cardiac Injury Model in Mice

This in vivo model is used to evaluate the cardioprotective effects of **Fuziline**.[4][9]

- Animals: Adult male BALB/c mice (18-20 g).
- Injury Induction: Intraperitoneal (IP) injection of dobutamine (40 μ g/mouse/day) for 15 days.
- Treatment: **Fuziline** (3 mg/kg) administered daily via IP injection.
- Biochemical Analysis: Measurement of cardiac injury markers (e.g., Troponin-I) and pyroptosis markers (e.g., GSDMD, IL-1β) in heart tissue homogenates using ELISA or Western blot.
- Histopathological Analysis: Examination of heart tissue sections for necrosis and myocyte preservation.

In Vitro Antioxidant Activity Assays (General Protocols)

While specific studies detailing **Fuziline**'s IC50 in these assays are limited, the following are standard protocols to determine antioxidant capacity.

- DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
 - Prepare a methanolic solution of DPPH.



- Mix various concentrations of Fuziline with the DPPH solution.
- Incubate in the dark at room temperature.
- Measure the absorbance at 517 nm.
- Calculate the percentage of radical scavenging activity and determine the IC50 value.
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
 - Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.
 - Dilute the ABTS•+ solution to a specific absorbance at 734 nm.
 - Add various concentrations of Fuziline to the ABTS•+ solution.
 - Measure the decrease in absorbance at 734 nm after a set incubation time.
 - Calculate the percentage of inhibition and determine the IC50 value.

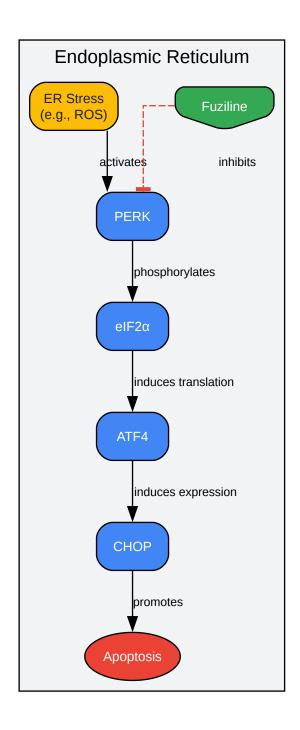
Signaling Pathways and Mechanisms of Action

Fuziline exerts its biological effects by modulating several key signaling pathways.

Inhibition of Endoplasmic Reticulum Stress-Induced Apoptosis

Fuziline has been shown to alleviate myocardial injury by inhibiting endoplasmic reticulum (ER) stress triggered by reactive oxygen species (ROS). It specifically targets the PERK/eIF2α/ATF4/CHOP signaling axis.





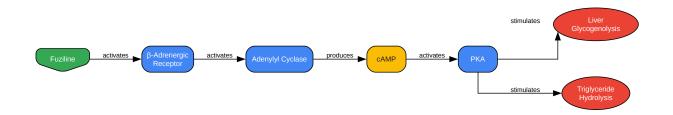
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Caption: **Fuziline** inhibits the PERK/eIF2α/ATF4/CHOP pathway.

Activation of β-Adrenergic Receptor Signaling

Fuziline acts as a non-selective agonist of β -adrenergic receptors, leading to the activation of the cAMP-PKA pathway and subsequent metabolic effects.





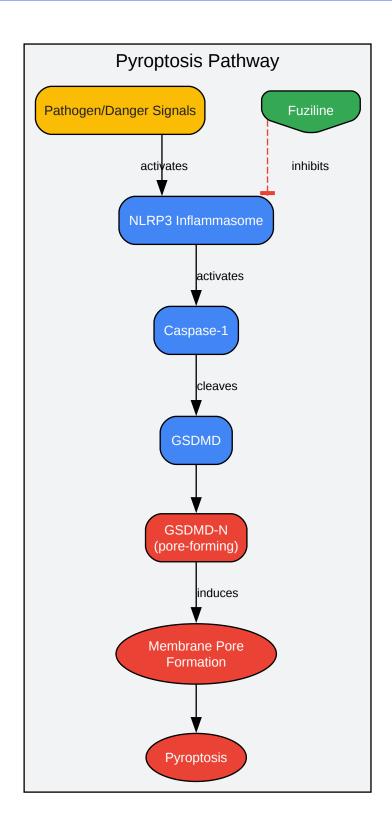
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Caption: Fuziline activates β -adrenergic signaling.

Inhibition of Pyroptosis

Fuziline has been shown to inhibit pyroptosis, a pro-inflammatory form of cell death, by targeting the NLRP3 inflammasome and subsequent GSDMD activation.





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